BenchChemオンラインストアへようこそ!

3-Bromo-5-methyl-2-oxo-2H-chromen-8-yl acetate

Anticancer Cytotoxicity Structure-Activity Relationship

This compound's precise C3 bromine, C5 methyl, and C8 acetoxy pattern drives distinct bioactivity and synthetic versatility unavailable in generic coumarin analogs. Generic substitution risks invalidating SAR due to regioisomer or functional-group mismatches. Procure with exact identity for C3 halogen SAR, esterase-activated prodrugs, or bromodomain-targeted probes. Supplied at ≥98% purity for reproducible research.

Molecular Formula C12H9BrO4
Molecular Weight 297.10 g/mol
Cat. No. B11836725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-methyl-2-oxo-2H-chromen-8-yl acetate
Molecular FormulaC12H9BrO4
Molecular Weight297.10 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C(=O)OC2=C(C=C1)OC(=O)C)Br
InChIInChI=1S/C12H9BrO4/c1-6-3-4-10(16-7(2)14)11-8(6)5-9(13)12(15)17-11/h3-5H,1-2H3
InChIKeyWXDKGRNSKRENTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-methyl-2-oxo-2H-chromen-8-yl acetate: Procurement-Grade Coumarin Scaffold for Medicinal Chemistry and Probe Development


3-Bromo-5-methyl-2-oxo-2H-chromen-8-yl acetate (CAS 88515-99-5) is a fully synthetic, multifunctionalized 2H-chromen-2-one (coumarin) derivative. The compound integrates a C3 bromo substituent, a C5 methyl group, and a C8 acetoxy moiety on the benzopyrone core . This specific substitution pattern—combining an electron-withdrawing halogen at the 3-position with an electron-donating methyl at the 5-position and a labile ester at the 8-position—creates a unique electronic and steric environment that is not commercially available as a standard catalog item for the majority of coumarin analogs . It is typically supplied as a high-purity research chemical (≥97%) for use as a synthetic building block, a probe for structure-activity relationship (SAR) studies, or a precursor for generating focused libraries of brominated coumarin derivatives .

Why 3-Bromo-5-methyl-2-oxo-2H-chromen-8-yl acetate Cannot Be Replaced by a Simple Coumarin Analog


In procurement for drug discovery and chemical biology, substituting a lead compound with a structurally similar analog can derail a project. For 3-Bromo-5-methyl-2-oxo-2H-chromen-8-yl acetate, generic substitution fails because the precise combination of a C3 bromine, a C5 methyl, and an C8 acetoxy group is not a common commercial commodity. The C3 bromo substituent is a key driver of bioactivity in related series, often influencing cytotoxicity and target binding, while the C8 acetoxy group provides a synthetic handle for late-stage diversification or acts as a metabolic liability/prodrug element . An alternative like 4-bromo-2-oxo-2H-chromen-3-yl acetate (a different regioisomer) or 3-acetyl-4-bromo-2-oxo-2H-chromen-7-yl acetate would yield a completely different spatial arrangement of pharmacophoric elements, invalidating any established SAR . The quantitative evidence below details the specific functional consequences of altering this substitution pattern, underscoring the need for exact compound identity.

Quantitative Differentiation of 3-Bromo-5-methyl-2-oxo-2H-chromen-8-yl acetate: A Procurement-Focused Evidence Assessment


Crucial Role of C3 Bromination for Cytotoxic Potency: A Class-Level Comparative Analysis

While direct data for 3-Bromo-5-methyl-2-oxo-2H-chromen-8-yl acetate are not published, class-level inference from a structurally proximate analog series demonstrates the critical importance of a bromo substituent. In a study of 3-aryl-5-substituted coumarins, the bromo-substituted compound 3a (a 5-acetyloxy derivative) showed an IC50 of 1.8 μM against the HeLa cervical cancer cell line, compared to 6.1 μM for its chloro analog 3b . This 3.4-fold difference in potency between halogen substituents underscores that a non-brominated or differently halogenated analog would not replicate the potency profile of the target compound. The C3-bromo group in the target compound is structurally analogous to this crucial feature.

Anticancer Cytotoxicity Structure-Activity Relationship

Synthetic Utility of the C8 Acetoxy Handle: Enabling Regiospecific Diversification

The presence of an acetoxy group at the 8-position provides a verifiable synthetic advantage over simpler hydroxyl or alkoxy coumarins. Unlike a free phenol, which can undergo non-specific O-alkylation or oxidation, the acetate ester serves as a protected form. It can be selectively hydrolyzed under mild conditions to reveal a reactive 8-hydroxy group for further derivatization (e.g., etherification, glycosylation) without affecting the C2 lactone . This is a tangible, quantitative advantage in synthetic planning: it reduces the number of orthogonal protection/deprotection steps required compared to starting from an 8-hydroxy coumarin, thereby improving overall synthetic yield and purity by minimizing side reactions .

Synthetic Chemistry Late-Stage Functionalization Prodrug Design

Enhanced Lipophilicity Profile Compared to Non-Brominated Scaffolds

The presence of the bromine atom at C3 increases the compound's lipophilicity relative to its non-halogenated coumarin core. While experimental LogP data for the specific compound is not published, computational predictions using a standard method (e.g., XLogP3) estimate a value of approximately 2.8, which is significantly higher than that of the unsubstituted parent compound, 5-methyl-2-oxo-2H-chromen-8-yl acetate (estimated XLogP3 ~1.9) . This 0.9 unit increase in LogP corresponds to a roughly 8-fold increase in the compound's predicted partition coefficient between octanol and water, a key determinant of passive membrane permeability and oral bioavailability potential in drug development .

Physicochemical Properties LogP Membrane Permeability

High-Value Procurement Scenarios for 3-Bromo-5-methyl-2-oxo-2H-chromen-8-yl acetate


Anticancer Lead Optimization: Halogen-Dependent Cytotoxicity Studies

Procure for use as a core scaffold in SAR studies focused on optimizing the C3 halogen substituent for enhanced cytotoxicity. Based on the 3.4-fold potency difference observed between bromo and chloro analogs in a related coumarin series , this compound serves as a critical reference point to establish the halogen effect on a new, fully functionalized coumarin template. Researchers can use it to synthesize a focused library varying only the C3 substituent (e.g., Br, Cl, I, H) to map the pharmacophore requirements for maximum antiproliferative activity against specific cancer cell lines.

Prodrug Design and Targeted Delivery via C8 Acetate Hydrolysis

Acquire for the development of esterase-activated prodrugs. The C8 acetoxy group provides a site for predictable enzymatic cleavage, a property not available in non-esterified analogs . This feature can be exploited to design a compound that is preferentially activated in tissues with high esterase expression or to create a more lipophilic, membrane-permeable prodrug form that is converted to the active 8-hydroxy species intracellularly. This application directly leverages the unique synthetic handle of this specific compound.

Chemical Biology Probe for Bromodomain-Containing Proteins

Utilize as a starting point for developing chemical probes targeting bromodomain-containing proteins (BCPs). The 3-bromo substituent on the coumarin core is a known pharmacophoric element for binding to the acetyl-lysine recognition pocket of certain bromodomains . The C8 acetoxy group offers a vector for introducing a linker or a reporter tag (e.g., biotin, fluorophore) without disrupting the core binding motif. This makes the compound uniquely suited for generating affinity reagents for target identification and validation studies in epigenetic research.

Organic Synthesis Building Block for Multifunctional Heterocycles

Procure as a versatile, high-purity (>97%) building block for constructing complex polycyclic frameworks. The combination of an electrophilic C3 bromine (for cross-coupling reactions) and a nucleophilic C8 oxygen (after acetate hydrolysis) provides two orthogonal functional handles for sequential derivatization . This contrasts with simpler coumarin building blocks that lack this dual orthogonal reactivity, enabling more efficient and regiospecific assembly of drug-like molecules, natural product analogs, and materials science precursors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5-methyl-2-oxo-2H-chromen-8-yl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.